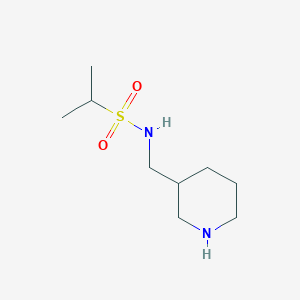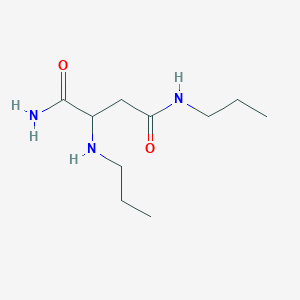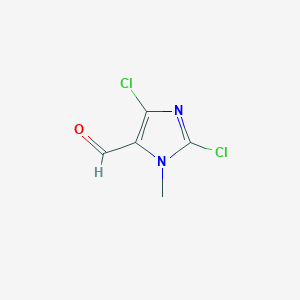
2,4-dichloro-1-methyl-1H-imidazole-5-carbaldehyde
説明
“2,4-dichloro-1-methyl-1H-imidazole-5-carbaldehyde” is a chemical compound with the CAS Number: 1240526-82-2 . It has a molecular weight of 179 . The compound is in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 2,4-dichloro-1-methyl-1H-imidazole-5-carbaldehyde . Its InChI Code is 1S/C5H4Cl2N2O/c1-9-3(2-10)4(6)8-5(9)7/h2H,1H3 .Physical And Chemical Properties Analysis
This compound has a melting point of 52-54 degrees Celsius .科学的研究の応用
Antibacterial Agents
Imidazole derivatives have been recognized for their antibacterial properties. The presence of the imidazole ring in compounds is associated with significant antibacterial activity. This is particularly relevant in the context of increasing antibiotic resistance, where new antibacterial agents are in high demand. The dichloro and carbaldehyde groups in 2,4-dichloro-1-methyl-1H-imidazole-5-carbaldehyde may contribute to its potential as a novel antibacterial compound, offering a new avenue for the development of antibiotics .
Antifungal Applications
Similar to their antibacterial properties, imidazole derivatives also exhibit antifungal activity. This makes them valuable in the treatment of fungal infections, which can be particularly challenging to treat due to the eukaryotic nature of fungi, which is closely related to human cells. The specificity of the imidazole ring can help in targeting fungal cells while minimizing effects on human cells .
Anticancer Research
Imidazole-containing compounds have shown promise in anticancer research. They can interact with various biological targets involved in cancer progression, such as enzymes, receptors, and DNA/RNA. The structural features of 2,4-dichloro-1-methyl-1H-imidazole-5-carbaldehyde could be exploited to design drugs that specifically target cancer cells, potentially leading to new treatments for various types of cancer .
Antiviral Agents
The imidazole ring is a common feature in many antiviral drugs. It can be used to disrupt viral replication by interfering with the enzymes that viruses use to reproduce. Given the ongoing need for effective antiviral agents, especially in the wake of global pandemics, the study of imidazole derivatives like 2,4-dichloro-1-methyl-1H-imidazole-5-carbaldehyde could lead to the development of new antiviral medications .
Agricultural Chemicals
Imidazole derivatives are used in agriculture to protect crops from pests and diseases. They can function as fungicides, herbicides, and insecticides. The structural adaptability of imidazole allows for the synthesis of compounds that are effective against a broad spectrum of agricultural threats, potentially including those resistant to current treatments .
Material Science
Imidazole and its derivatives are integral to the development of materials with advanced properties. They can be used in the synthesis of polymers, coatings, and other materials that require specific chemical functionalities. The unique chemical structure of 2,4-dichloro-1-methyl-1H-imidazole-5-carbaldehyde could be utilized in creating new materials with desirable properties such as increased durability, conductivity, or biocompatibility .
特性
IUPAC Name |
2,5-dichloro-3-methylimidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c1-9-3(2-10)4(6)8-5(9)7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOLFBAFYAPUNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1Cl)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-1-methyl-1H-imidazole-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(3,4-dihydro-2H-1-benzopyran-6-yl)phenyl]methanamine](/img/structure/B1421377.png)
![3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B1421378.png)
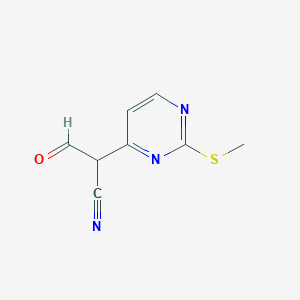
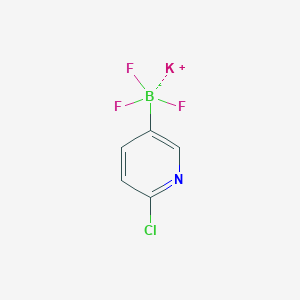

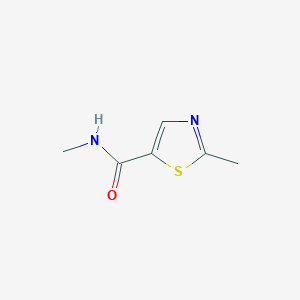


![3-oxo-6-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1421390.png)
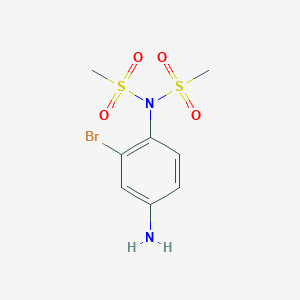
![Sodium 2,3-dihydroxypropyl (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate](/img/structure/B1421392.png)

